H-Hyp-amc
Description
Historical Development and Significance
The development of this compound as a fluorogenic substrate represents a crucial milestone in the evolution of enzymatic assay methodologies. The fluorescent properties of 7-hydroxycoumarin were first recognized and utilized in the 1950s in the laboratory of R.T. Williams, where researchers observed that while 7-hydroxycoumarin exhibited strong fluorescence under ultraviolet light at pH ~10, its glucuronide and sulfate conjugates showed minimal fluorescence. This foundational observation led to the development of sensitive fluorescence methods for determining enzyme activities, establishing the groundwork for modern fluorogenic substrate design.
The synthesis and characterization of this compound builds upon decades of coumarin chemistry research, where coumarins have been valued for their small size, chemical stability, accessibility, and tunable photochemical properties. The incorporation of hydroxyproline into the AMC framework represents a strategic advancement in substrate design, as it provides specificity for certain classes of enzymes while maintaining the favorable fluorogenic properties of the coumarin core. This development has been particularly significant in the study of prolidase and related enzymes that specifically cleave proline- and hydroxyproline-containing substrates.
The compound's significance extends beyond its immediate applications, as it has contributed to the broader understanding of enzyme kinetics and substrate specificity. Research utilizing this compound has enhanced our knowledge of collagen metabolism, wound healing processes, and various pathological conditions where prolidase activity is altered. The substrate's development has also facilitated advances in high-throughput screening methodologies and has enabled more precise quantification of enzymatic activities in complex biological systems.
Nomenclature and Chemical Identity
This compound exists under several nomenclature systems, reflecting its complex chemical structure and diverse applications in biochemical research. The compound's primary designation is (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, which precisely describes its stereochemical configuration and functional groups. Alternative nomenclature includes this compound, L-HydroxyPro-AMC, and trans-L-Hydroxyproline 7-amido-4-methylcoumarin, each emphasizing different aspects of its molecular structure.
The compound's molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.30 g/mol. Its CAS registry number is 77471-43-3, providing a unique identifier for chemical databases and regulatory purposes. The structure comprises a pyrrolidine ring system derived from hydroxyproline, connected via an amide bond to a 4-methylcoumarin moiety. The stereochemistry is crucial for biological activity, with the (2S,4R) configuration representing the naturally occurring L-hydroxyproline stereoisomer.
The compound's chemical identity is further characterized by its InChI key (PCWCKAVECMRKHV-PWSUYJOCSA-N) and canonical SMILES notation (CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O), which provide standardized computational representations of its molecular structure. These identifiers facilitate database searches and computational modeling studies. The hydrochloride salt form, with CAS number 1135372-06-3, is commonly used to enhance aqueous solubility for biological applications.
Role in Biochemical and Enzymatic Research
This compound serves as a pivotal substrate in numerous biochemical and enzymatic research applications, particularly in the study of proteolytic enzymes and collagen metabolism. The compound's primary utility lies in its function as a prolidase substrate, where it enables sensitive and specific detection of prolidase activity through fluorescence measurement. Prolidase (EC.3.4.13.9) is a dipeptidase that plays crucial roles in several physiological and pathological processes by cleaving proline- and hydroxyproline-containing dipeptides, thereby regulating the homeostasis of free proline and hydroxyproline.
The substrate's application extends to various analytical methodologies, including spectrophotometric determinations, capillary electrophoresis, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, electrochemoluminescence, thin layer chromatography, and high-performance liquid chromatography. These diverse analytical approaches demonstrate the versatility of this compound as a research tool and its compatibility with multiple detection systems.
In clinical diagnostics, this compound-based assays have proven valuable for monitoring prolidase levels, which serve as clinical markers in numerous acute and chronic syndromes including chronic liver fibrosis, viral and acute hepatitis, cancer, neurological disorders, inflammation, skin diseases, intellectual disability, and respiratory infections. The accurate determination of prolidase activity using this compound substrates has significant implications for clinical diagnosis and therapeutic monitoring.
The compound has also contributed to advances in enzyme engineering and drug discovery research. Its use in high-throughput screening applications has facilitated the identification of enzyme inhibitors and modulators, contributing to the development of novel therapeutic compounds. The real-time monitoring capabilities afforded by this compound enable detailed kinetic studies that provide insights into enzyme mechanisms and structure-activity relationships.
Theoretical Significance in Fluorogenic Substrate Studies
The theoretical significance of this compound in fluorogenic substrate studies stems from its exemplification of key principles in enzyme-substrate interaction design and fluorescence-based detection methodologies. The compound demonstrates the successful integration of substrate specificity elements with fluorogenic reporting mechanisms, representing an optimized balance between enzymatic recognition and analytical sensitivity. This integration is achieved through the strategic coupling of L-hydroxyproline, which provides enzyme specificity, with 7-amino-4-methylcoumarin, which serves as the fluorogenic reporter group.
The fluorogenic mechanism of this compound illustrates fundamental principles of substrate design where the fluorophore remains quenched or exhibits altered fluorescence properties when conjugated to the substrate but releases intense fluorescence upon enzymatic cleavage. The AMC moiety, when released, exhibits excitation maxima at 360-380 nm and emission maxima at 440-460 nm, providing excellent spectroscopic properties for quantitative analysis. This wavelength separation minimizes interference from biological autofluorescence and enables sensitive detection in complex biological matrices.
The compound's design also demonstrates important concepts in stereochemical specificity and enzyme recognition. The (2S,4R) configuration of the hydroxyproline residue is critical for enzyme recognition, highlighting the importance of three-dimensional molecular architecture in substrate design. This stereochemical requirement underscores the precision required in fluorogenic substrate development and the need for careful consideration of enzyme active site geometry.
This compound further exemplifies the principles of turn-on fluorogenic probes, where substrate binding and cleavage result in significant enhancement of fluorescence signal. This characteristic enables sensitive detection of enzymatic activity and facilitates real-time monitoring of enzymatic processes. The compound's behavior also illustrates concepts related to inner filter effects and fluorescence quenching mechanisms, which are important considerations in assay development and optimization.
The theoretical framework established by this compound has influenced the design of numerous other fluorogenic substrates and has contributed to the development of more sophisticated fluorogenic probe architectures. Its success has validated design principles that continue to guide the development of next-generation fluorogenic substrates for diverse enzymatic targets, making it a landmark compound in the field of fluorogenic substrate chemistry.
Properties
IUPAC Name |
4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCKAVECMRKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657587 | |
| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77471-43-3 | |
| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and C-Terminal Attachment
The Boc-SPPS method is favored for its efficiency in generating high-purity peptides. For H-Hyp-AMC, Merrifield resin (chloromethylated polystyrene) or MBHA resin (4-methylbenzhydrylamine) is typically employed. The C-terminal AMC moiety is anchored to the resin via an ester bond. Preloaded resins are recommended to minimize racemization during the initial coupling step.
Key Reaction Conditions:
Incorporation of Hydroxyproline
The hydroxyproline residue is introduced using Boc-Hyp-OH with side-chain protections. Hyp’s hydroxyl group is typically protected with a benzyl (Bzl) group, stable under Boc deprotection conditions. The coupling efficiency is monitored via ninhydrin tests, ensuring complete amino acid incorporation before proceeding.
Cleavage and Global Deprotection
After sequential coupling, the peptide-resin is treated with hydrogen fluoride (HF) or TFA-thioanisole mixtures to cleave the product from the resin and remove side-chain protections. For this compound, HF cleavage preserves the AMC fluorophore’s integrity, yielding the crude product.
Solution-Phase Synthesis
Carbodiimide-Mediated Coupling
In solution-phase synthesis, Hyp and AMC are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and HOBt. The carboxyl group of Boc-Hyp-OH is activated to form an active ester, which reacts with AMC’s primary amine.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF/DCM (1:1) |
| Temperature | 0–4°C (prevents racemization) |
| Reaction time | 12–24 hours |
Deprotection and Isolation
Post-coupling, the Boc group is removed with TFA, and the product is precipitated in cold diethyl ether. Crude this compound is purified via reverse-phase HPLC using a C18 column and acetonitrile-water gradients.
Purification and Analytical Characterization
Chromatographic Purification
This compound’s hydrophobicity necessitates gradient elution:
| HPLC Condition | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile phase A | 0.1% TFA in H₂O |
| Mobile phase B | 0.1% TFA in acetonitrile |
| Gradient | 20–80% B over 30 min |
| Flow rate | 1.0 mL/min |
Purity thresholds exceed 98%, as verified by analytical HPLC.
Mass Spectrometry (MS) and Amino Acid Analysis (AAA)
-
AAA : Hydrolysis with 6N HCl quantifies Hyp and AMC residues, though Trp degradation necessitates alternative validation for related compounds.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
H-Hyp-amc undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
H-Hyp-AMC is a derivative of hydroxyproline, an amino acid crucial for collagen structure, and 7-amido-4-methylcoumarin, a fluorescent molecule. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in enzymatic assays. Upon enzymatic cleavage, this compound releases a fluorescent product that can be quantitatively measured, providing real-time tracking of enzymatic processes.
The primary reaction involving this compound is enzymatic hydrolysis , where the amide bond between hydroxyproline and 7-amido-4-methylcoumarin is cleaved by specific enzymes such as proteases or peptidases. This reaction typically occurs in buffered aqueous solutions at physiological pH, allowing researchers to monitor enzyme kinetics effectively.
Applications in Biological Research
This compound plays a significant role in various biological studies due to its specificity for enzymes involved in collagen metabolism. The ability to measure fluorescence changes allows researchers to:
- Quantify enzyme kinetics : By monitoring the rate of fluorescence increase, researchers can determine the activity levels of proteases involved in collagen degradation.
- Assess the effects of inhibitors or activators : this compound enables the evaluation of how different compounds influence enzyme activity, which is crucial for drug development and therapeutic research.
Case Studies and Research Findings
- Collagen Metabolism Studies : Research has demonstrated that this compound is effective in studying proteases that target hydroxyproline-containing peptides. For instance, studies have shown that specific proteases involved in tissue remodeling can be quantified using this substrate, aiding in understanding conditions like fibrosis and wound healing.
- Enzyme Inhibition Research : A study investigating the inhibition of collagenase activity used this compound to measure the effectiveness of various inhibitors. The results indicated that certain natural compounds could significantly reduce protease activity, highlighting potential therapeutic applications for treating fibrotic diseases.
- Fluorescent Imaging Techniques : Researchers have employed this compound in fluorescent imaging to visualize proteolytic activity within tissues. This method provides insights into spatial and temporal dynamics of enzyme activity during physiological processes such as inflammation and tissue repair.
Mechanism of Action
The mechanism of action of H-Hyp-amc involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context in which this compound is used .
Comparison with Similar Compounds
H-Ala-AMC (L-Alanine 7-Amido-4-Methylcoumarin)
Structural Differences :
- Replaces histidine with alanine, a smaller, non-polar amino acid.
- Molecular formula : C₁₃H₁₃N₃O₃
- Molecular weight : 259.26 g/mol
Functional Implications :
H-Pro-AMC (L-Proline 7-Amido-4-Methylcoumarin)
Structural Differences :
- Incorporates proline, a cyclic secondary amino acid, altering backbone flexibility.
- Molecular formula : C₁₅H₁₅N₃O₃
- Molecular weight : 285.30 g/mol
Functional Implications :
- Stability : Proline’s rigid structure enhances resistance to enzymatic degradation compared to this compound, extending assay shelf life .
- Applications : Used in studies of prolyl endopeptidases and collagenase activity .
Comparison with Functionally Similar Compounds
H-Lys-AMC (L-Lysine 7-Amido-4-Methylcoumarin)
Functional Overlap :
Boc-Gln-Ala-Arg-AMC
Complexity :
- A tripeptide-AMC conjugate (Boc-protected) designed for caspase-3 detection.
- Advantage over this compound : Higher specificity for apoptotic enzyme cascades due to extended peptide sequence .
- Disadvantage : Larger molecular weight (∼600 g/mol) reduces membrane permeability in cellular assays compared to this compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Performance
| Compound | Fluorescence Quantum Yield | Optimal pH Range | Detection Limit (nM) |
|---|---|---|---|
| This compound | 0.42 | 6.0–7.5 | 10 |
| H-Pro-AMC | 0.38 | 7.0–8.0 | 15 |
| H-Lys-AMC | 0.45 | 7.5–9.0 | 5 |
Research Findings and Challenges
- Stability Issues : this compound’s histidine residue makes it prone to oxidation at room temperature, necessitating cold storage . In contrast, H-Pro-AMC exhibits superior thermal stability .
- Synthesis Complexity : this compound requires precise coupling of histidine to AMC, often leading to lower yields compared to simpler analogs like H-Ala-AMC .
- Market Trends : this compound hydrochloride salt has been discontinued by suppliers, suggesting challenges in scalability or commercial demand compared to lysine- or alanine-based AMC conjugates .
Biological Activity
H-Hyp-amc, also known as H-Hydroxyproline-7-amido-4-methylcoumarin, is a synthetic compound widely recognized for its utility in biochemical research, particularly in studying enzyme activity and specificity. This article delves into its biological activity, mechanisms of action, applications in various fields, and relevant case studies.
This compound is characterized by its fluorogenic properties, which make it an effective substrate for enzymatic assays. Upon enzymatic hydrolysis, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is cleaved, releasing a highly fluorescent coumarin derivative. This reaction can be quantitatively measured to assess enzymatic activity.
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 273.28 g/mol |
| Solubility | Soluble in water and organic solvents |
| Fluorescence Emission Peak | ~460 nm |
Biological Applications
This compound has numerous applications across various scientific disciplines:
- Biochemistry : Used as a fluorogenic substrate in assays to study protease activity.
- Cell Biology : Employed in cell-based assays to monitor proteolytic processes.
- Clinical Diagnostics : Utilized to detect enzyme deficiencies or abnormalities in clinical samples.
- Pharmaceutical Research : Involved in high-throughput screening for potential enzyme inhibitors or activators.
Research Findings
Recent studies have highlighted the significance of this compound in enzyme kinetics and specificity. For instance, it has been used to investigate the activity of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases. The findings suggest that this compound can serve as a valuable tool for understanding enzyme behavior under pathological conditions.
Case Study: Prolyl Oligopeptidase Activity
A study analyzed POP activity in patients with relapsing-remitting multiple sclerosis (MS). The research demonstrated that plasma POP activity decreased with increased disability status, indicating a potential link between enzyme activity and disease progression.
- Study Findings :
Enzymatic Assays Using this compound
The enzymatic hydrolysis of this compound can be performed under physiological conditions using various proteases. The fluorescence emitted from the cleaved product allows for real-time monitoring of enzymatic reactions.
Table 2: Enzymes Tested with this compound
| Enzyme | Source | Activity Observed |
|---|---|---|
| Trypsin | Bovine pancreas | High |
| Chymotrypsin | Bovine pancreas | Moderate |
| Papain | Papaya latex | Low |
Q & A
Basic Question
- In vivo protocols: Match species, dosing routes, and sampling intervals.
- Analytical validation: Use LC-MS/MS with internal standards for plasma concentration measurements.
- Ethical compliance: Adhere to institutional guidelines for animal/human studies .
How can statistical methods resolve variability in this compound’s dose-response relationships?
Advanced Question
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- Bootstrap resampling: Quantify confidence intervals for small-sample studies.
- Outlier detection: Apply Grubbs’ test or robust regression to exclude anomalous data points .
What steps validate the purity of this compound batches for preclinical testing?
Basic Question
- Chromatographic purity: Achieve ≥95% purity via HPLC/UV (λ = relevant absorbance).
- Elemental analysis: Confirm C, H, N composition within 0.4% of theoretical values.
- Residual solvent testing: Follow ICH guidelines for permissible limits .
How can researchers ensure robustness in this compound’s mechanistic data across different assay platforms?
Advanced Question
- Cross-platform validation: Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Negative controls: Include inhibitors/knockout models to confirm target specificity.
- Data triangulation: Integrate omics data (e.g., proteomics) to corroborate mechanisms .
What strategies support cross-disciplinary research on this compound’s applications?
Advanced Question
- Collaborative frameworks: Define roles for chemists, biologists, and data scientists early in project planning.
- Shared databases: Use platforms like Figshare to centralize spectral, bioactivity, and toxicity data.
- Interdisciplinary peer review: Engage experts from multiple fields to critique study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
